5-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
5-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
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Scientific Research Applications
Molecular Studies and Drug Design
Research has explored the molecular properties and potential anti-cancer applications of compounds structurally related to 5-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. One study conducted detailed analyses of such compounds as epidermal growth factor receptor (EGFR) inhibitors, demonstrating their possible role in anti-cancer therapies (Karayel, 2021).
Antimicrobial Activities
Several studies have focused on the synthesis and evaluation of antimicrobial activities of 1,2,4-triazole derivatives. These compounds, which share a core structure with the chemical , have shown varying degrees of effectiveness against microbial organisms, suggesting potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Fungicidal Properties
Compounds similar to this compound have been synthesized and evaluated for their fungicidal activity. These studies indicate that such compounds could be effective in combating fungal infections, with some showing high inhibition rates against specific fungal strains (Mao et al., 2013).
Pharmacological Insights
Investigations into the pharmacological characteristics of compounds structurally similar to this compound have been conducted. These studies provide insights into their potential medicinal applications, including their binding properties and enzyme inhibition capabilities, which could be relevant in the treatment of various diseases (Asif et al., 2022).
Properties
IUPAC Name |
3-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-6-5-7-17(14-16)15-20(27)25-12-10-18(11-13-25)21-23-24-22(28)26(21)19-8-3-2-4-9-19/h2-9,14,18H,10-13,15H2,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXWSEBITINUDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.